(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S2/c1-22-5-4-18-11-3-2-10(26(16,20)21)8-13(11)25-15(18)17-14(19)12-9-23-6-7-24-12/h2-3,8-9H,4-7H2,1H3,(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPJPCALPFYKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a member of the thiazole and dioxine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H17N3O4S2
- Molecular Weight : 403.5 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
Research indicates that compounds similar to (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activities
| Compound Type | Mechanism of Action | Cancer Types Targeted |
|---|---|---|
| Thiazole Derivatives | Induction of apoptosis | Breast, Lung, Colon |
| Dioxine Derivatives | Inhibition of DNA synthesis | Leukemia, Lymphoma |
| Sulfamoyl Compounds | Disruption of metabolic pathways | Various solid tumors |
The mechanisms through which (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : The sulfamoyl group can interact with enzymes involved in nucleotide synthesis, potentially leading to reduced proliferation of cancer cells.
- Modulation of Signal Transduction Pathways : This compound may influence pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and growth.
- DNA Interaction : The dioxine moiety may facilitate binding to DNA or RNA, disrupting replication and transcription processes.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Thiazole Derivatives : A study published in 2010 highlighted the anticancer effects of thiazolo[3,2-a]benzimidazoles, indicating that modifications in their structure significantly enhance their efficacy against various cancer cell lines .
- Sulfamoyl Compounds : Another research article discussed how sulfamoyl-containing compounds demonstrated potent inhibitory effects on tumor growth in xenograft models, suggesting a promising avenue for therapeutic development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous heterocycles (Table 1).
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas in references.
Key Comparative Analysis
Core Heterocycles :
- The target compound’s benzo[d]thiazol core distinguishes it from thiazolo-pyrimidines (e.g., 11a, 11b in ) and 1,3,4-thiadiazoles (). The dihydro-1,4-dioxine moiety introduces steric constraints absent in simpler benzothiazole dioxides ().
Functional Groups: The 6-sulfamoyl group enhances hydrogen-bonding capacity compared to cyano (-CN) substituents in 11a () or carboxamides in 4g (). This may improve target selectivity in enzyme inhibition. The 2-methoxyethyl chain at position 3 increases hydrophilicity relative to chlorophenyl groups in 4g () or methyl substituents in 11a ().
Synthetic Pathways :
- The target compound’s synthesis likely involves multi-step condensation/cyclization (similar to ), but its Z-configuration requires precise stereochemical control, unlike the simpler cyclizations in .
Structural Similarity Metrics :
- Per , Tanimoto coefficients for binary fingerprint comparisons would highlight low similarity (<0.5) between the target and compounds like 11a or 4g due to divergent core structures. Subgraph analysis () would identify shared sulfonamide/carboxamide motifs but distinct heterocycles.
Research Implications and Gaps
- Activity Profiling : The compound’s hypothesized sulfonamide-driven bioactivity warrants in vitro testing against bacterial/fungal strains or cancer cell lines.
- Stereochemical Studies : The Z-configuration’s stability and role in binding interactions require crystallographic or NMR-based validation.
- SAR Expansion : Modifying the 2-methoxyethyl or dihydrodioxine groups (e.g., replacing with halogens or alkyl chains) could optimize pharmacokinetics, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
